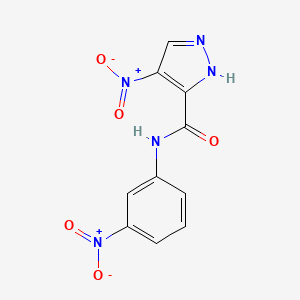

N-(2-氯苯基)-1-(2-甲基苯甲酰)-4-哌啶甲酰胺

描述

N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is a compound that falls within the category of organic chemistry, specifically in the domain of medicinal chemistry and drug design. Its relevance is due to its structural and chemical properties, which make it a candidate for various biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds closely related to N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These procedures might include steps like nitration, alkylation, carboxylation, and amidation, depending on the specific structure and desired functional groups. The synthesis process is designed to introduce specific substituents into the molecule, enabling targeted interactions with biological receptors or enzymes.

Molecular Structure Analysis

The molecular structure of compounds like N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecule's conformation, bond lengths, angles, and overall geometry, crucial for understanding its chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including but not limited to, hydrolysis, reduction, and conjugation reactions. These reactions can significantly alter the compound's chemical properties and, consequently, its biological activity. Understanding these reactions is essential for modifying the compound to achieve desired pharmacological properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for the compound's application in drug formulation and delivery. These properties are influenced by the compound's molecular structure and can be optimized through chemical modifications to improve its efficacy and safety profile as a pharmaceutical agent.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, play a vital role in the compound's pharmacokinetics and pharmacodynamics. These properties determine how the compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

For more in-depth information and specific data related to the synthesis, structure, and properties of compounds closely related to N-(2-chlorophenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide, please refer to the following sources:

Shim, J., Welsh, W., Cartier, E. A., Edwards, J., & Howlett, A. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-1459. Link.

Guna, J. V., Patolia, V. N., Patel, A. U., & Purohit, D. M. (2009). Synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. Organic Chemistry: An Indian Journal, 5. Link.

科学研究应用

分子相互作用和拮抗活性

研究阐明了相关拮抗剂的分子相互作用,特别是关注拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716; 1) 与 CB1 大麻素受体的相互作用。使用 AM1 分子轨道方法进行构象分析,揭示出与 CB1 受体结合具有重要意义的不同构象。这项详细的研究深入了解了拮抗剂活性在受体位点至关重要的空间和静电相互作用,表明特定构象和芳香环部分的存在主导了与受体的结合相互作用,可能有助于其拮抗活性 (Shim 等人,2002)。

构效关系

进一步的研究深入探讨了吡唑衍生物作为大麻素受体拮抗剂的构效关系 (SAR)。这些研究旨在表征大麻素受体结合位点,并探索更具选择性和效力的拟大麻素配体。确定了有效且选择性 CB1 受体拮抗活性的结构要求,包括对活性至关重要的吡唑环上的特定取代基。这项研究有助于理解结构变异如何影响受体结合和拮抗剂功效 (Lan 等人,1999)。

新型拮抗剂的合成和评价

已经探索了新型假定拮抗剂(例如 NESS 0327)的合成和表征,以了解它们对大麻素 CB1 和 CB2 受体的结合亲和力。这些研究突出了对 CB1 受体具有更高选择性和亲和力的化合物的发展,展示了更具针对性的治疗应用的潜力。对这些化合物的详细评估提供了有关其选择性和功能活性的宝贵信息,有助于开发新的大麻素受体调节剂 (Ruiu 等人,2003)。

拮抗剂特性和药理潜力

对大麻素受体拮抗剂药理特性的研究揭示了它们在调节各种生理和病理过程中的潜力。例如,大麻素 CB1 受体拮抗剂阻断了嗜酒大鼠的饮酒剥夺效应,表明其在介导成瘾行为中发挥作用。这些发现表明 CB1 受体拮抗剂在治疗成瘾和相关疾病中具有治疗潜力 (Serra 等人,2002)。

属性

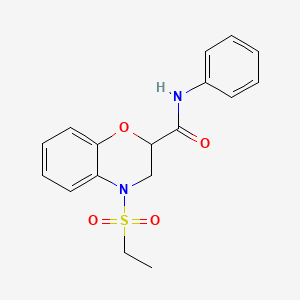

IUPAC Name |

N-(2-chlorophenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-14-6-2-3-7-16(14)20(25)23-12-10-15(11-13-23)19(24)22-18-9-5-4-8-17(18)21/h2-9,15H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFWQGVRYNAUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-1-[(2-methylphenyl)carbonyl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

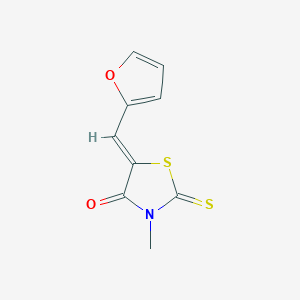

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)

![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)